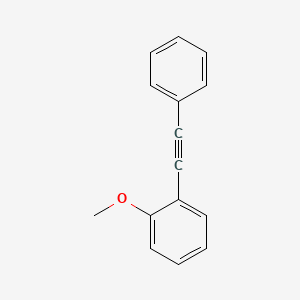

1-Methoxy-2-(phenylethynyl)benzene

Descripción general

Descripción

1-Methoxy-2-(phenylethynyl)benzene is a compound that is structurally related to a variety of benzene derivatives that have been synthesized and studied for their unique properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the behavior and characteristics that 1-Methoxy-2-(phenylethynyl)benzene may exhibit.

Synthesis Analysis

The synthesis of related compounds often involves the cycloaddition reactions, as seen in the synthesis of 1,2-bis(pentaphenylphenyl)benzene, which was prepared by reacting 1,2-bis(phenylethynyl)benzene with tetracyclone . Similarly, derivatives of 1,4-bis(phenylethynyl)benzene have been prepared and characterized, indicating that the synthesis of such compounds is feasible and can be tailored by substituting different alkoxy groups .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene was investigated, revealing a tendency for acetylene groups to arrange closely, which is favorable for topochemical interactions . The introduction of methoxy groups in 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene results in a zigzag molecular network due to π-π and C-H...π interactions .

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from studies such as the reaction between 1,4-diphenylbutadiyne and a decaborane adduct to form 1-phenylethynyl-2-phenyl-1,2-dicarbadodecaborane(12), which demonstrates the potential for complex formation and cross-linking reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene exhibit good chemical stability and can stabilize various mesophases at high temperatures . The introduction of methoxy groups can significantly influence the supramolecular architecture, as seen in the crystal structure of 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene . Additionally, the presence of a methoxy group can allow for σ(C-Se)-π hyperconjugation, as observed in 1-methoxy-4-[(phenylselanyl)methyl]benzene .

Aplicaciones Científicas De Investigación

Supramolecular Architecture

- Supramolecular Arrangement : A derivative of 1,4-bis(phenylethynyl)benzene, substituted with methoxy groups, demonstrates a unique zigzag molecular network due to π–π and C—H⋯π interactions. This contributes to the development of supramolecular architectures (Ono et al., 2008).

Polymer Synthesis

- Polymer Chemistry : In the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV), impurities with methylene bridges form but can be removed, enhancing the luminescence properties of the polymer (Lin, Fan, & Chow, 2006).

Catalysis

- Catalysis in Organic Synthesis : The methoxycarbonylation of phenylethyne, catalyzed by palladium complexes, highlights the application in synthesizing unsaturated esters and α,ω-diesters, demonstrating the utility in organic synthesis (Magro et al., 2010).

Molecular Electronics

- Molecular Electronics : Derivatives of 1,4-bis(phenylethynyl)benzene, including methoxy-substituted versions, are pivotal in molecular electronics due to their ability to communicate charge/excitation energy over long distances, making them useful in light energy harvesting assemblies (Sudeep, James, Thomas, & Kamat, 2006).

Liquid Crystal Technology

- Liquid Crystal Technology : The synthesis of 1,4-bis(phenylethynyl)benzenes with various substituents like fluorine atoms and alkyl chains, demonstrates their application in blue phase liquid crystal composition, significantly influencing properties like optical and dielectric anisotropy (Li, Li, Zhang, & Hua, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

1-methoxy-2-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEROGCSJFZNHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448066 | |

| Record name | 1-methoxy-2-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2-(phenylethynyl)benzene | |

CAS RN |

41398-67-8 | |

| Record name | 1-methoxy-2-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

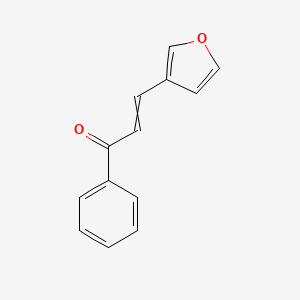

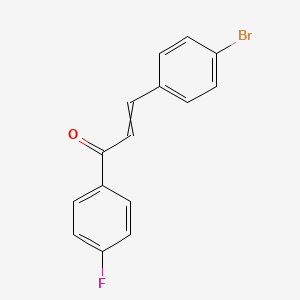

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)